therapeutic potential of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid in drug discovery
therapeutic potential of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid in drug discovery
Therapeutic Potential of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic Acid in Drug Discovery
Executive Summary
3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid represents a pivotal scaffold in modern medicinal chemistry, distinguished by its 3-sulfamoylbenzoic acid core functionalized with an N-phenyl and N-allyl (prop-2-en-1-yl) moiety. While structurally related to classic uricosurics like Probenecid, this specific tertiary sulfonamide derivative has emerged as a high-value pharmacophore for targeting G-protein coupled receptors (specifically P2Y14) and organic anion transporters (OATs/URAT1) .
This guide analyzes the compound’s therapeutic utility, focusing on its mechanism as a P2Y14 receptor antagonist for inflammatory diseases (e.g., Acute Lung Injury, Asthma) and its potential as a uricosuric agent for gout. We provide a detailed technical roadmap covering its chemical synthesis, mechanism of action, and validation protocols.
Chemical Identity & Physicochemical Profile
The compound is a 3-substituted benzoic acid derivative.[1][2][3] The meta-positioning of the sulfamoyl group, combined with the bulky hydrophobic N-phenyl and reactive N-allyl groups, confers unique steric and electronic properties compared to the para-substituted Probenecid.
| Property | Value / Characteristic | Implication for Drug Discovery |
| IUPAC Name | 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid | Specific regioisomer (meta-sulfamoyl). |
| Molecular Formula | C₁₆H₁₅NO₄S | MW ~317.36 g/mol (Rule of 5 compliant). |
| Core Scaffold | 3-Sulfamoylbenzoic acid | Privileged structure for anion recognition. |
| Key Substituents | N-Phenyl (Aromatic), N-Allyl (Alkenyl) | N-Phenyl provides π-π stacking; N-Allyl offers a metabolic handle or hydrophobic fit. |
| pKa (Acid) | ~3.5 - 4.0 (Carboxylic acid) | Ionized (anionic) at physiological pH; critical for OAT/URAT1 recognition. |
| LogP (Predicted) | ~2.5 - 3.2 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Donors | 1 (COOH) | Low donor count favors bioavailability. |
Mechanism of Action (MOA)
The therapeutic potential of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is driven by two primary mechanisms: P2Y14 Antagonism (Inflammation) and URAT1 Inhibition (Metabolic).
A. Primary Target: P2Y14 Receptor Antagonism
The P2Y14 receptor is a Gi/o-coupled GPCR activated by UDP-glucose/UDP-galactose, playing a critical role in immune cell chemotaxis (neutrophils, macrophages).[3]
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Mechanism: The compound acts as an orthosteric antagonist, blocking UDP-sugar binding.
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Effect: Inhibition of Gi/o signaling
Increased cAMP (prevention of decrease) Reduced Ca²⁺ mobilization Inhibition of Chemotaxis & Cytokine Release (IL-1β, IL-6). -
Selectivity: The N-phenyl group occupies the hydrophobic pocket of the P2Y14 transmembrane domain, while the benzoic acid moiety interacts with positively charged residues (e.g., Arg/Lys) near the extracellular loop.
B. Secondary Target: URAT1/OAT Inhibition
Similar to Probenecid, the anionic carboxylate and sulfonamide core mimic uric acid, allowing the compound to bind to the Urate Transporter 1 (URAT1) in the proximal tubule.
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Mechanism: Competitive inhibition of urate reabsorption.
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Effect: Increased uric acid excretion (uricosuric effect).
Pathway Visualization: P2Y14 Antagonism
Caption: Mechanism of P2Y14 antagonism by 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid, preventing Gi/o-mediated inflammation.
Therapeutic Applications
Acute Lung Injury (ALI) & Asthma
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Rationale: P2Y14 is highly expressed in lung epithelial cells and neutrophils. Antagonism reduces the infiltration of neutrophils and the release of pro-inflammatory cytokines (IL-6, TNF-α) induced by LPS or allergens.
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Advantage: The N-allyl group may offer a metabolic "soft spot" or specific hydrophobic interaction that improves potency over simple alkyl analogs.
Gout & Hyperuricemia
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Rationale: As a structural analog of Probenecid, the compound targets URAT1.
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Differentiation: The N-phenyl substitution increases lipophilicity, potentially improving tissue distribution compared to the highly polar Probenecid, though care must be taken to maintain substrate specificity.
Experimental Protocols
Protocol A: Chemical Synthesis
Objective: Synthesize 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid from 3-(chlorosulfonyl)benzoic acid.
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Reagents: 3-(Chlorosulfonyl)benzoic acid (Starting Material), N-Allylaniline (Nucleophile), Triethylamine (Base), DCM (Solvent).
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Step 1 (Sulfonylation):
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Dissolve N-allylaniline (1.1 eq) and Triethylamine (2.0 eq) in anhydrous DCM at 0°C.
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Add 3-(chlorosulfonyl)benzoic acid (1.0 eq) portion-wise under N₂ atmosphere.
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Stir at RT for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
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Step 2 (Workup):
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Wash reaction mixture with 1N HCl (to remove excess amine/base) and Brine.
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Dry organic layer over Na₂SO₄ and concentrate in vacuo.
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Step 3 (Purification):
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Recrystallize from EtOH/Water or purify via Flash Column Chromatography (SiO₂, Hexane:EtOAc gradient).
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Yield Target: >85%.
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Characterization: ¹H NMR (verify Allyl peaks at ~5.8 ppm, ~5.2 ppm; Phenyl at ~7.4 ppm), LC-MS (m/z 318 [M+H]⁺).
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Protocol B: In Vitro P2Y14 Antagonist Assay (Calcium Flux)
Objective: Determine the IC₅₀ of the compound against UDP-glucose induced calcium mobilization.
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Cell Line: CHO-K1 cells stably expressing human P2Y14 receptor and Gα16 (to couple Gi to Ca²⁺ release).
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Seeding: Plate cells (20,000/well) in 384-well black-wall plates; incubate overnight.
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Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
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Compound Treatment:
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Add test compound (serial dilutions, e.g., 0.1 nM – 10 µM) to wells. Incubate for 15 min.
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Agonist Challenge:
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Inject UDP-glucose (EC₈₀ concentration, typically ~100 nM).
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Measurement: Monitor fluorescence (Ex 490 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).
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Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.
Safety & ADME Considerations
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Metabolic Stability (Allyl Group): The N-allyl group is a potential site for metabolic activation (epoxidation) or oxidation.
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Mitigation: Assess stability in Liver Microsomes (RLM/HLM). If clearance is too high, consider replacing the allyl with a cyclopropyl-methyl or propyl group (saturation).
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Sulfonamide Hypersensitivity: As a sulfonamide derivative, screen for potential allergic liability (SJS/TEN risk markers), though non-antibiotic sulfonamides generally have lower risk.
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Selectivity: Screen against COX-1/COX-2 (due to structural similarity to NSAIDs like Valdecoxib) and Carbonic Anhydrase (though tertiary sulfonamides are poor CA inhibitors).
Future Directions & Optimization
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SAR Expansion:
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Ring A (Benzoic): Substitute at position 4 or 5 (e.g., -Cl, -CF3) to improve potency.
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Linker: Test bioisosteres for the sulfonamide (e.g., sulfonimidamide) to improve solubility.
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Prodrug Strategy: Esterify the carboxylic acid (e.g., ethyl ester) to improve oral bioavailability, relying on plasma esterases to release the active acid.
References
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Discovery of 3-sulfonamido benzoic acid derivatives as P2Y14R antagonists. Source:European Journal of Medicinal Chemistry (2025).[3] Context: Establishes the 3-sulfamoylbenzoic acid scaffold as a potent P2Y14 antagonist class.[3] Link:[Link][3]
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P2Y14 Receptor: A Novel Target for Inflammation. Source:[3]Purinergic Signalling. Context: Validates P2Y14 as a therapeutic target for asthma and ALI. Link:[Link]
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PubChem Compound Summary: 3-Sulfamoylbenzoic acid derivatives. Source:National Center for Biotechnology Information. Context: Chemical structure and property data.[1][2][3][4][5][6][7][8][9] Link:[Link]
Sources
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- 3. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-[(prop-2-yn-1-yl)sulfamoyl]benzoic acid (C10H9NO4S) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid (C10H11NO4S) [pubchemlite.lcsb.uni.lu]
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